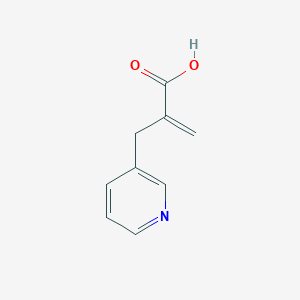
2-(Pyridin-3-ylmethyl)-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-ylmethyl)-propenoic acid, also known as 3-(pyridin-2-ylmethyl)acrylic acid, is a chemical compound with the molecular formula C11H9NO2. It is a yellow solid and is commonly used in scientific research for its unique properties. In
Mechanism Of Action
The mechanism of action of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylic acid and pyridine functional groups. Additionally, it has been shown to exhibit antioxidant activity, which may be related to its ability to scavenge free radicals.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential for use in biomedical applications.
Advantages And Limitations For Lab Experiments
One advantage of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid is its versatility in the synthesis of various organic compounds. Additionally, it exhibits low toxicity, making it a suitable candidate for biomedical applications. However, one limitation is its limited solubility in water, which may hinder its use in certain applications.
Future Directions
There are several future directions for the use of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid in scientific research. One potential direction is the development of new drugs using this compound as a building block. Additionally, its use in the synthesis of ligands for metal complexes may have potential applications in catalysis and material science. Further studies are needed to fully understand its mechanism of action and potential biomedical applications.
Synthesis Methods
The synthesis of 2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid involves the reaction of pyridine-2-(Pyridin-3-ylmethyl)-propenoic acidcarboxaldehyde and malonic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the final product. The purity of the product can be improved through recrystallization from an appropriate solvent.
Scientific Research Applications
2-(Pyridin-2-(Pyridin-3-ylmethyl)-propenoic acidylmethyl)-propenoic acid has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and anti-inflammatory agents. Additionally, it has been used in the synthesis of ligands for metal complexes, which have potential applications in catalysis and material science.
properties
CAS RN |
161952-11-0 |
|---|---|
Product Name |
2-(Pyridin-3-ylmethyl)-propenoic acid |
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |
InChI Key |
GPUJXQWFHQROPB-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
Canonical SMILES |
C=C(CC1=CN=CC=C1)C(=O)O |
synonyms |
3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



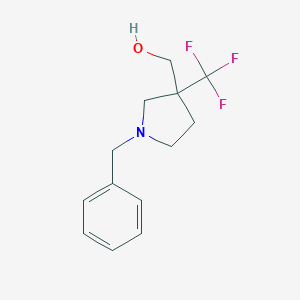



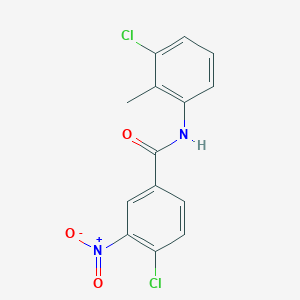
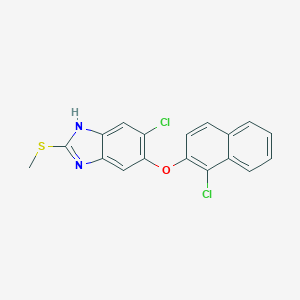
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
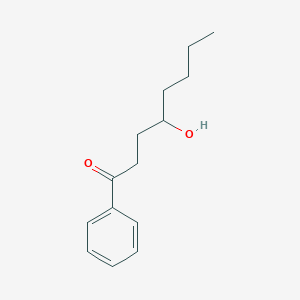
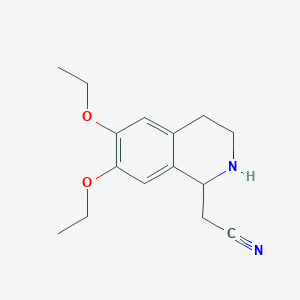
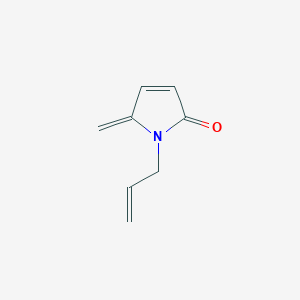
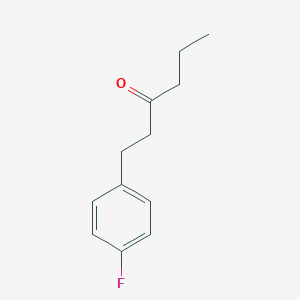
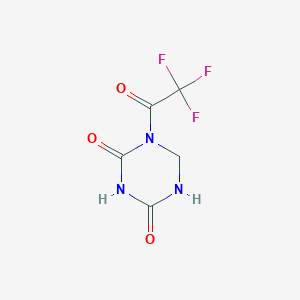
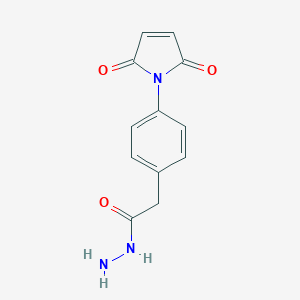
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)